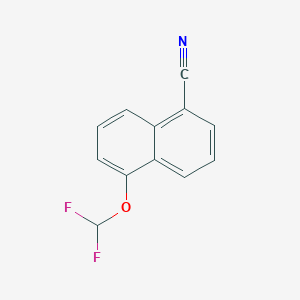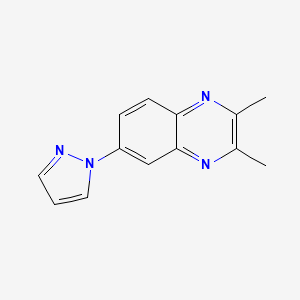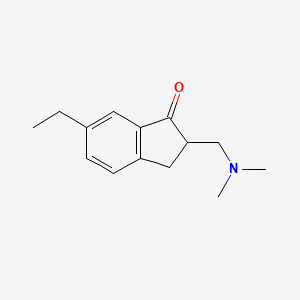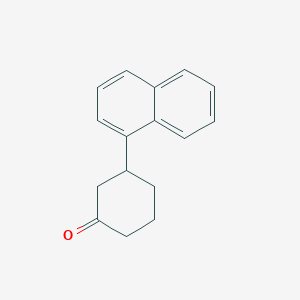
1-Cyano-5-(difluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-5-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO. This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a cyano group and a difluoromethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-5-(difluoromethoxy)naphthalene typically involves the introduction of a cyano group and a difluoromethoxy group onto a naphthalene ring. One common method includes the reaction of 1-bromo-5-(difluoromethoxy)naphthalene with a cyanide source under specific conditions to replace the bromine atom with a cyano group. This reaction is usually carried out in the presence of a palladium catalyst and a suitable base in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-5-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The cyano and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base or acid as a catalyst and an appropriate nucleophile or electrophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aminonaphthalenes.
Applications De Recherche Scientifique
1-Cyano-5-(difluoromethoxy)naphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and its potential as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1-Cyano-5-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group and difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-Cyano-3-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(difluoromethoxy)naphthalene
Comparison: 1-Cyano-5-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic distribution and steric effects differ, leading to variations in reaction outcomes and applications.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
5-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
Clé InChI |
BBDGDPKPGGBVIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

